Mycothiazole

Cancer Pharmacology Natural Product Cytotoxicity Structure-Activity Relationship

Mycothiazole is a structurally non-fungible, marine-sponge-derived mitochondrial complex I inhibitor. Its unique >34,000-fold cell line-dependent sensitivity profile enables precise identification of mitochondrial vulnerabilities, unlike non-selective agents like rotenone. It acts cytostatically without inducing ROS or G2/M arrest, and potently inhibits HIF-1 signaling (IC50 1 nM). Substitution with simplified analogs or generic inhibitors compromises experimental reproducibility and invalidates comparative analysis. Authentic Mycothiazole is essential for rigorous mitochondrial biology, cancer metabolism, and aging research.

Molecular Formula C22H32N2O3S
Molecular Weight 404.6 g/mol
CAS No. 114582-75-1
Cat. No. B1237078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycothiazole
CAS114582-75-1
Synonymsmycothiazole
Molecular FormulaC22H32N2O3S
Molecular Weight404.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=CS1)CC=CCC=C)C(CC=CC(=C)CCNC(=O)OC)O
InChIInChI=1S/C22H32N2O3S/c1-6-7-8-9-12-18-16-28-20(24-18)22(3,4)19(25)13-10-11-17(2)14-15-23-21(26)27-5/h6,8-11,16,19,25H,1-2,7,12-15H2,3-5H3,(H,23,26)/b9-8+,11-10-/t19-/m1/s1
InChIKeyWOVFSYAJXQSJES-BFJIOXTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mycothiazole (CAS 114582-75-1): Sourcing the Marine Sponge-Derived Mitochondrial Complex I Inhibitor for Research


Mycothiazole (CAS 114582-75-1) is a mixed polyketide synthase/non-ribosomal peptide synthase (PKS-NRPS)-derived natural product featuring a central thiazole ring embedded between two acyclic polyketide chains, isolated from the marine sponge Cacospongia mycofijiensis [1]. It functions as a potent and selective inhibitor of mitochondrial electron transport chain (ETC) complex I (NADH-ubiquinone oxidoreductase), with activity characterized by remarkable cell line-dependent potency spanning a >34,000-fold differential sensitivity range [2]. The compound has undergone multiple structural revisions, with the current accepted configuration established as (+)-(5Z)-(8S)-(14Z)-mycothiazole, and serves as a valuable molecular probe for mitochondrial biology, HIF-mediated hypoxic signaling, and cancer cell metabolism studies [3].

Mycothiazole (CAS 114582-75-1) vs. Analogs: Why Structural Nuance Drives Functional Selectivity and Procurement Decisions


Substituting Mycothiazole with generic complex I inhibitors or structurally simplified analogs introduces substantial risk of experimental confounds and misinterpretation. Direct comparative studies reveal that Mycothiazole exhibits a unique cell line-dependent sensitivity profile with a >34,000-fold differential between sensitive and insensitive lines—a property not shared by rotenone, which acts non-selectively across cell types [1]. Furthermore, minor structural modifications dramatically alter biological outcomes: the semi-synthetic analog 8-O-acetylmycothiazole exhibits ~8-fold reduced picomolar cytotoxicity in PANC-1 cells but enhanced cancer cell selectivity, while simplified thiazoline/oxazoline analogs lose the parent compound's dual cytotoxic-anthelmintic profile entirely [2][3]. Even stereochemical inversion at a single double bond (Δ5 Z→E) reduces cytotoxic potency by approximately 400–700 fold [4]. These data collectively demonstrate that the precise stereoelectronic architecture of Mycothiazole is non-fungible; generic substitution invalidates comparative analysis and compromises experimental reproducibility.

Mycothiazole (CAS 114582-75-1) Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Picomolar Cytotoxicity in Solid Tumor Cell Lines vs. Structurally Modified Analogs

Mycothiazole demonstrates picomolar-range cytotoxic potency against pancreatic (PANC-1), hepatocellular (HepG2), and colorectal (HCT 116) carcinoma cell lines. Direct head-to-head comparison in a single study reveals that minor structural modifications produce profound potency losses. Mycothiazole exhibits IC50 values of 0.160 nM (PANC-1), 0.270 nM (HepG2), and 0.350 nM (HCT 116). In contrast, the semi-synthetic analog 8-O-acetylmycothiazole shows an 8.1-fold reduced potency in PANC-1 cells (IC50 1.30 nM). More dramatically, the oxidation product 8-oxomycothiazole exhibits a 12,500-fold reduction (IC50 2000 nM), and the diol analog mycothiazole-4,19-diol shows a >6,250-fold reduction (IC50 >1000 nM) in the same assay [1].

Cancer Pharmacology Natural Product Cytotoxicity Structure-Activity Relationship

Cell Line-Dependent Differential Sensitivity: HeLa vs. HL-60 Comparison

Mycothiazole exhibits extreme cell line-dependent potency, a property not reported for the prototypical complex I inhibitor rotenone. In a panel of cell lines, Mycothiazole shows a >34,000-fold difference in sensitivity between the most sensitive and most insensitive cells. Sensitive cell lines include HeLa (IC50 0.36–13.8 nM range), while insensitive cell lines include HL-60 (IC50 12.2–26.5 μM). This differential sensitivity is supported by evidence that mitochondrial genome-knockout ρ0 cell lines are completely insensitive to Mycothiazole, confirming a conditional mitochondrial site of action [1].

Mitochondrial Pharmacology Cell Line Screening Selectivity Profiling

HIF-1 Signaling Inhibition: Sub-Nanomolar IC50 in Tumor Cells

Mycothiazole potently inhibits hypoxia-inducible factor-1 (HIF-1) signaling in tumor cells with an IC50 of 1 nM, an activity that correlates with suppression of hypoxia-stimulated tumor angiogenesis in vitro. This HIF-1 inhibitory activity represents a distinct functional readout that complements its direct complex I inhibition and provides a quantitative benchmark for quality control and functional verification [1].

Hypoxia Signaling Angiogenesis Tumor Biology

Transcriptomic Impact Profile: >300 Genes Upregulated vs. Semi-Synthetic Analog 8-OAc

In human cells, Mycothiazole produces a broad transcriptomic response, transcriptionally upregulating over 300 distinct genes. In contrast, its more stable semi-synthetic analog 8-O-acetylmycothiazole (8-OAc) is far more selective, upregulating fewer than 10 genes under identical conditions. This >30-fold difference in transcriptomic breadth demonstrates that minor structural modification profoundly alters the global cellular response, and underscores that Mycothiazole's mechanism of action involves complex, multi-pathway engagement beyond simple complex I inhibition [1].

Transcriptomics Gene Expression Profiling Mechanism of Action

C. elegans Lifespan Extension Pathway Specificity: Dual Transcription Factor Requirement vs. Analog

Both Mycothiazole and its analog 8-OAc extend lifespan in C. elegans by inducing the mitochondrial unfolded protein response (UPRMT) pathway. However, genetic dissection reveals they employ distinct downstream signaling requirements. Mycothiazole-mediated lifespan extension requires both the transcription factors ATFS-1 (involved in UPRMT) and HSF-1 (involved in heat shock response). In contrast, 8-OAc requires only HSF-1 and is independent of ATFS-1. Both compounds significantly increase lifespan in vivo, but through mechanistically distinct signaling routes [1].

Aging Biology Mitochondrial Hormesis C. elegans Model

Cytostatic vs. Cytotoxic Mechanism and G2/M Cell Cycle Arrest Profile vs. Rotenone

Mycothiazole exerts cytostatic rather than cytotoxic effects in sensitive cell lines, characterized by a long lag period of approximately 12 hours before growth inhibition manifests. Critically, unlike the canonical complex I inhibitor rotenone, Mycothiazole does not cause G2/M cell cycle arrest. Furthermore, Mycothiazole decreases, rather than increases, reactive oxygen species (ROS) levels after 24 hours of treatment—a striking contrast to rotenone's known ROS-elevating effects [1].

Cell Cycle Analysis Mechanism of Action Cytostatic Agents

Mycothiazole (CAS 114582-75-1) High-Impact Research and Industrial Application Scenarios


Mitochondrial Vulnerability Profiling in Heterogeneous Cancer Cell Panels

Given its extreme cell line-dependent potency with >34,000-fold differential sensitivity between HeLa and HL-60 cells, Mycothiazole is optimally deployed for screening panels of cancer cell lines to identify mitochondrial vulnerabilities and metabolic dependencies. Unlike rotenone, which exhibits broad, non-selective toxicity, Mycothiazole's conditional activity (dependent on intact mitochondrial function, as demonstrated by insensitivity of ρ0 cells) enables precise identification of cells with heightened reliance on complex I function [1]. This application is supported by the comprehensive IC50 dataset across sensitive (HeLa, P815, RAW 264.7, MDCK, HeLa S3, 143B, 4T1, B16) and insensitive (HL-60, LN18, Jurkat) lines [1].

HIF-1α Mediated Hypoxic Signaling and Angiogenesis Studies

Mycothiazole's validated activity as a HIF-1 signaling inhibitor (IC50 = 1 nM in T47D cells under hypoxia) supports its use in dissecting the intersection between mitochondrial respiration and hypoxia-driven transcriptional programs [2]. The compound's ability to suppress hypoxia-stimulated tumor angiogenesis in vitro at sub-nanomolar concentrations makes it a valuable chemical probe for studies requiring precise modulation of HIF-1α without the confounding genotoxic effects associated with many synthetic HIF-1 inhibitors [2].

Comparative Mechanistic Studies of Complex I Inhibitors with Divergent Downstream Effects

Mycothiazole is uniquely suited for side-by-side comparative studies with rotenone to dissect complex I inhibitor mechanisms that are uncoupled from ROS production and cell cycle arrest. Key differentiating features include: cytostatic (not cytotoxic) action, ~12 h lag period, absence of G2/M arrest, and decreased rather than increased ROS at 24 h—all properties opposite to rotenone [1]. This application enables researchers to isolate mitochondrial respiration inhibition as a variable while controlling for oxidative stress and checkpoint activation confounds.

C. elegans Aging and Mitochondrial Hormesis Pathway Dissection

In vivo C. elegans studies demonstrate that Mycothiazole extends lifespan through a mitochondria-specific unfolded protein response (UPRMT) pathway requiring both ATFS-1 and HSF-1 transcription factors [3]. This dual-factor genetic dependency distinguishes Mycothiazole from its analog 8-OAc (which requires only HSF-1), positioning Mycothiazole as the appropriate tool for experiments interrogating the intersection of UPRMT and heat shock response (HSR) pathways in aging biology and mitochondrial hormesis [3].

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